molecular formula C16H28N2O3 B5222768 N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide

N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide

Cat. No.: B5222768
M. Wt: 296.40 g/mol
InChI Key: JERSIFPIUHQSTM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide is a synthetic organic compound Its structure includes a piperidine ring, a methoxyethyl group, and a methylbutenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions where a methoxyethyl halide reacts with a suitable nucleophile.

    Attachment of the Methylbutenoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide can undergo various chemical reactions:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

    Organic Synthesis: Utilized as a building block for more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide: can be compared with other piperidine derivatives or compounds with similar functional groups.

    Examples: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

For precise and detailed information, consulting scientific literature, databases, and conducting experimental research would be essential.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-13(2)12-16(20)18-9-6-14(7-10-18)4-5-15(19)17-8-11-21-3/h12,14H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERSIFPIUHQSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(CC1)CCC(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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